![molecular formula C23H14F6 B12612309 1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne CAS No. 650605-26-8](/img/structure/B12612309.png)
1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne is a complex organic compound characterized by the presence of phenyl and trifluoromethyl groups. This compound is notable for its unique structural features, which include a propyne backbone substituted with diphenyl and 3,5-bis(trifluoromethyl)phenyl groups. These structural elements confer distinct chemical properties and reactivity patterns, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne typically involves multi-step organic reactions. One common approach is the coupling of diphenylacetylene with 3,5-bis(trifluoromethyl)phenyl halides under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy-substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Sodium methoxide, dimethyl sulfoxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Methoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activity and influencing cellular processes.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism. The presence of trifluoromethyl groups enhances its ability to interact with hydrophobic pockets in proteins, increasing its efficacy as a modulator of biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyl-1-propyne: Lacks the trifluoromethyl groups, resulting in different chemical properties and reactivity.
3,5-Bis(trifluoromethyl)phenylacetylene: Contains the trifluoromethyl groups but lacks the diphenyl substitution, leading to variations in its applications and reactivity.
Uniqueness
1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne is unique due to the combination of diphenyl and trifluoromethyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages in terms of reactivity, stability, and interaction with biological targets.
Propiedades
Número CAS |
650605-26-8 |
|---|---|
Fórmula molecular |
C23H14F6 |
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
1-(1,3-diphenylprop-2-ynyl)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C23H14F6/c24-22(25,26)19-13-18(14-20(15-19)23(27,28)29)21(17-9-5-2-6-10-17)12-11-16-7-3-1-4-8-16/h1-10,13-15,21H |
Clave InChI |
KXMQBHGZYZMBKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


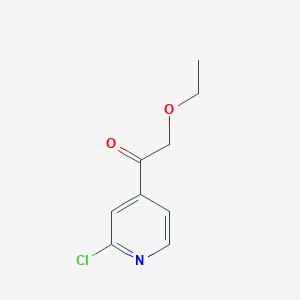
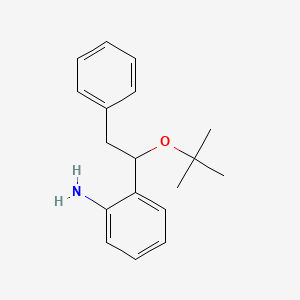
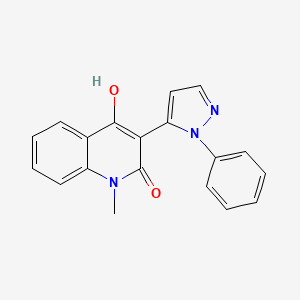
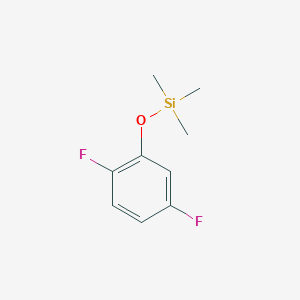
![5-Chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12612268.png)
![N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12612277.png)
![6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12612287.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
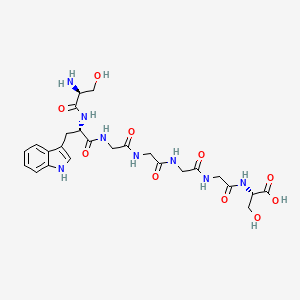

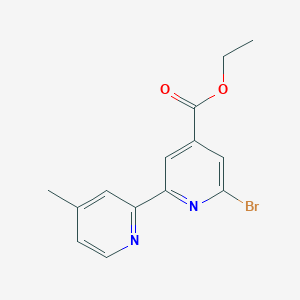
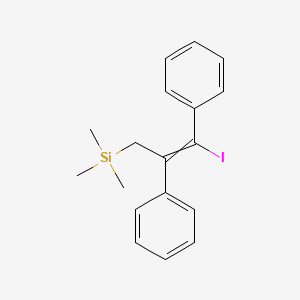
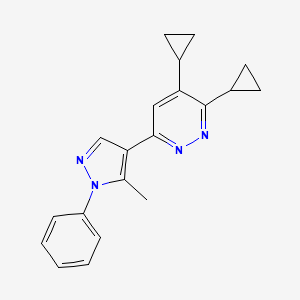
![6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione](/img/structure/B12612317.png)
